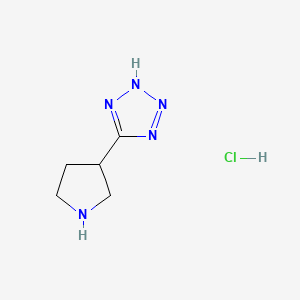

![molecular formula C15H21BFNO5 B1473012 (4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704082-85-8](/img/structure/B1473012.png)

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid

Overview

Description

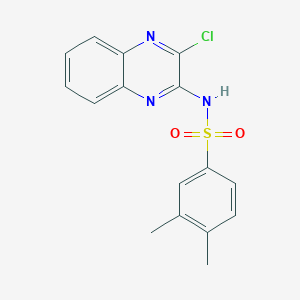

“(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid” is a chemical compound with the CAS number 1704082-85-8 . It falls under the category of heterocyclic building blocks, specifically aliphatic heterocycles . The molecular formula of this compound is C15H21BFNO5 and it has a molecular weight of 325.14 .

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), and oxygen (O) atoms . The presence of the 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl group indicates a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.14 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications

Synthesis and Biological Activity

- The synthesis of novel compounds involving the 1,4-dioxa-8-azaspiro[4.5]decan moiety has been explored for their antimicrobial activity. For instance, novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one demonstrated moderate to good activity against bacteria such as S. aureus, E. coli, P. aeruginosa, and B. subtilis (R. Singh et al., 2021).

- Another study focused on the synthesis of spirothiazolidinone derivatives, showing significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of spiro compounds in developing new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).

Material Science Applications

- In the field of materials science, a calix[4]arene-based polymer incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure demonstrated high efficiency in removing water-soluble carcinogenic azo dyes and aromatic amines from aqueous solutions. This suggests its potential application in environmental remediation and water purification (E. Akceylan et al., 2009).

Antimicrobial and Antitubercular Agents

- Spirocyclic derivatives, such as the 1,4-dioxa-8-azaspiro[4.5]decane, have been evaluated as antimycobacterial agents. The compounds displayed significant activity against Mycobacterium bovis BCG and M. tuberculosis H37Rv, indicating their potential as new therapeutic agents for tuberculosis (Tianming Yang et al., 2017).

Chemical Studies and Applications

- A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane shed light on its fragmentation patterns, offering insights into its chemical structure and potential applications in analytical chemistry (W. Solomons, 1982).

Safety and Hazards

Mechanism of Action

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of bioconjugation .

Spiro Compounds

The compound also contains a spirocyclic structure (1,4-Dioxa-8-azaspiro[4.5]decane), which is a type of chemical compound that contains a spiroatom (a single atom that is a member of two rings of different sizes). Spirocyclic compounds are often found in biologically active molecules and pharmaceuticals .

Fluorophenyl Group

The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability and enhance their lipophilicity .

properties

IUPAC Name |

[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO5/c17-13-11-12(16(19)20)1-2-14(13)21-8-7-18-5-3-15(4-6-18)22-9-10-23-15/h1-2,11,19-20H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGRRWWXQAYZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCC3(CC2)OCCO3)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)

![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472940.png)

![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)

![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)